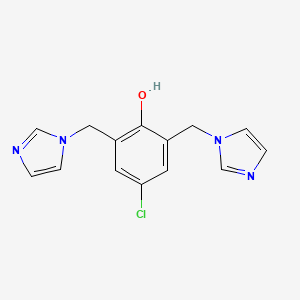
Phenol, 4-chloro-2,6-bis(1H-imidazol-1-ylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-chloro-2,6-bis(1H-imidazol-1-ylmethyl)- is a complex organic compound that features a phenolic structure with chlorine and imidazole substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-chloro-2,6-bis(1H-imidazol-1-ylmethyl)- typically involves the nucleophilic aromatic substitution of a chlorinated phenol with imidazole derivatives. The reaction conditions often require a base to deprotonate the imidazole, facilitating its nucleophilic attack on the chlorinated phenol. Common bases used include sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as chlorinated phenols and imidazole derivatives. These intermediates are then reacted under controlled conditions to yield the final product. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the industrial process .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-chloro-2,6-bis(1H-imidazol-1-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The imidazole groups can participate in further substitution reactions, potentially leading to the formation of more complex derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require nucleophiles and bases to facilitate the reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various imidazole-substituted phenols .
Scientific Research Applications
Phenol, 4-chloro-2,6-bis(1H-imidazol-1-ylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of Phenol, 4-chloro-2,6-bis(1H-imidazol-1-ylmethyl)- involves its interaction with specific molecular targets and pathways. The imidazole groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenolic group can participate in redox reactions, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethyl-: Another phenolic compound with different substituents.
Phenol, 2,2’-thiobis-4-chloro-6-methyl-: A halogenated phenol with sulfur-containing substituents
Uniqueness
Phenol, 4-chloro-2,6-bis(1H-imidazol-1-ylmethyl)- is unique due to the presence of both chlorine and imidazole groups, which confer distinct chemical and biological properties. This combination of substituents is not commonly found in other phenolic compounds, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
154350-81-9 |
|---|---|
Molecular Formula |
C14H13ClN4O |
Molecular Weight |
288.73 g/mol |
IUPAC Name |
4-chloro-2,6-bis(imidazol-1-ylmethyl)phenol |
InChI |
InChI=1S/C14H13ClN4O/c15-13-5-11(7-18-3-1-16-9-18)14(20)12(6-13)8-19-4-2-17-10-19/h1-6,9-10,20H,7-8H2 |
InChI Key |
PKQMIWUBLBJKRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CC2=CC(=CC(=C2O)CN3C=CN=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















